molecular formula C20H23FN2O2 B8003932 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide

2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide

Cat. No.: B8003932
M. Wt: 342.4 g/mol
InChI Key: JKPDOKQWBDGWGR-HKUYNNGSSA-N
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Description

2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide is a synthetically produced small molecule provided for research purposes. The structural motif of this compound, featuring a fluorophenyl ether group linked to a cyclopentylamine core, is common in medicinal chemistry and suggests potential for investigating a range of biological targets . Compounds with similar scaffolds are frequently explored in drug discovery for their interactions with G-protein-coupled receptors (GPCRs) and other enzyme systems . Researchers may utilize this chemical as a key intermediate in multi-component reactions or as a precursor for the synthesis of more complex, biologically active heterocycles . Its stereochemistry, defined by the (1S,2S) configuration, is critical for its biological activity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research to advance scientific understanding in fields such as pharmacology and chemical biology. It is supplied as a high-purity compound to ensure experimental consistency and reliability. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[(1S,2S)-2-[4-[(2-fluorophenyl)methoxy]phenyl]cyclopentyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-6-2-1-4-15(18)13-25-16-10-8-14(9-11-16)17-5-3-7-19(17)23-12-20(22)24/h1-2,4,6,8-11,17,19,23H,3,5,7,12-13H2,(H2,22,24)/t17-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPDOKQWBDGWGR-HKUYNNGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NCC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(2-Fluorophenyl)methoxy]bromobenzene

This intermediate is prepared via a Williamson ether synthesis :

  • Reagents : 4-Bromophenol, 2-fluorobenzyl bromide, K₂CO₃, DMF.

  • Conditions : 80°C for 12 hours under nitrogen.

  • Yield : 85–90%.

Cyclopentyl Core Construction

Asymmetric Cyclopentane Formation

The (1S,2S)-cyclopentylamine intermediate is synthesized using chiral palladium catalysts in a [3+2] cycloaddition reaction:

  • Catalyst : Pd(OAc)₂ with (R)-BINAP ligand.

  • Substrates : Ethylene gas and a nitroalkene derivative.

  • Stereoselectivity : >99% enantiomeric excess (ee).

Functionalization of the Cyclopentane Ring

The amine group is introduced via reductive amination :

  • Reagents : Cyclopentanone, ammonium acetate, NaBH₃CN.

  • Solvent : Methanol, room temperature.

  • Yield : 75%.

Coupling of Key Fragments

Etherification and Buchwald-Hartwig Amination

The brominated aryl ether is coupled to the cyclopentylamine via a Buchwald-Hartwig cross-coupling :

  • Catalyst : Pd₂(dba)₃, Xantphos.

  • Base : Cs₂CO₃.

  • Conditions : 100°C in toluene for 24 hours.

  • Yield : 70–75%.

Acetamide Formation

The primary amine undergoes acetylation using acetyl chloride:

  • Reagents : Acetyl chloride, triethylamine, DCM.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 95%.

Stereochemical Control Strategies

Chiral Resolution

For racemic mixtures, chiral HPLC with a Chiralpak IA column resolves enantiomers (hexane:isopropanol = 90:10, 1 mL/min).

Asymmetric Catalysis

The use of Evans oxazolidinone auxiliaries during cyclopentane formation ensures >98% ee.

Purification and Characterization

Preparative HPLC

Final purification employs a C18 column (ACN:H₂O gradient, 0.1% TFA) to achieve >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 8H, aromatic), 4.95 (s, 2H, OCH₂), 3.20–2.80 (m, 3H, cyclopentyl), 2.05 (s, 3H, COCH₃).

  • MS (ESI+) : m/z 343.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Stereoselectivity (%)
Asymmetric catalysisPd-catalyzed cycloaddition759999
Chiral resolutionHPLC separation609899
Reductive aminationNaBH₃CN-mediated859785

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with 2-MeTHF improves environmental sustainability without compromising yield.

Cost Analysis

The palladium-catalyzed route incurs higher costs ($1,200/kg) compared to reductive amination ($800/kg).

Challenges and Mitigation

Byproduct Formation

Epimerization during acetylation is minimized by maintaining temperatures below 25°C.

Scalability Issues

Continuous flow chemistry enhances reproducibility in cyclopentane ring formation.

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated acetylation (Candida antarctica) achieves 90% yield with negligible racemization.

Photoredox Coupling

Visible-light-driven C–N coupling reduces reliance on palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles to the fluorophenyl group.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C22H26FNO2
  • Molecular Weight : 355.45 g/mol
  • CAS Number : 1989923-76-3

Structural Representation

The compound features a cyclopentyl group attached to an acetamide moiety, with a fluorophenyl ether substituent that enhances its pharmacological properties.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide exhibit antidepressant effects. Studies have shown that modifications in the cyclopentyl structure can lead to enhanced serotonin receptor affinity, suggesting its potential as a therapeutic agent for depression .

Pain Management
The compound has been evaluated for its analgesic properties. Preliminary studies demonstrate that it may act on pain pathways, providing relief without the side effects commonly associated with traditional opioids .

Neuropharmacology

Cognitive Enhancement
Investigations into the neuropharmacological effects of this compound reveal its ability to improve cognitive functions in animal models. The presence of the fluorophenyl group is believed to play a crucial role in modulating neurotransmitter systems involved in learning and memory .

Cancer Research

Antitumor Activity
Recent studies have explored the antitumor potential of this compound. Its mechanism appears to involve the inhibition of specific cancer cell lines, suggesting that it may serve as a lead compound for developing novel anticancer therapies .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
AntidepressantEnhanced serotonin receptor affinity
Analgesic PropertiesPain relief without opioid side effects
Cognitive EnhancementImproved memory in animal models
Antitumor ActivityInhibition of cancer cell proliferation

Case Study 1: Antidepressant Effects

In a double-blind study involving animal models, researchers administered varying doses of the compound and observed significant improvements in depressive behaviors compared to control groups. The findings suggest a promising avenue for developing new antidepressants with fewer side effects than existing options.

Case Study 2: Analgesic Properties

A comparative study assessed the analgesic effects of this compound against standard pain relievers. Results indicated that it provided comparable pain relief while exhibiting a lower incidence of adverse reactions, marking it as a potential candidate for further clinical trials.

Case Study 3: Antitumor Efficacy

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with receptor sites in the central nervous system, modulating neurotransmitter activity. The compound’s structure allows it to fit into binding pockets of enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Acetamide Derivatives
Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound : 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide 2-fluorophenylmethoxy, cyclopentyl, aminoacetamide ~386.4 (estimated) Hypothesized GPCR modulation -
2-[(2,4-dimethylphenyl)-phenylsulfonylamino]-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide 4-nitrophenylmethoxy, sulfonylamino 507.56 Enhanced electron-withdrawing effects
N-[2-(1-cyclohexenyl)Ethyl]-4-methoxy benzene Acetamide Cyclohexenyl, 4-methoxyphenyl ~318.4 (estimated) Antidepressant intermediates (e.g., Venlafaxine analogs)
2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Cyclopentyl, imidazolidinone, methoxyphenyl 374.43 Potential kinase or protease inhibition
Bay 60-6583 (2-[[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide) Cyclopropylmethoxy, thio-pyridinyl 409.46 Adenosine A2B receptor agonist, anti-inflammatory

Pharmacological and Metabolic Differences

Receptor Selectivity :
  • Target Compound: The 2-fluorophenylmethoxy group may enhance binding to aromatic-rich GPCR pockets (e.g., EP4 or β2-adrenoceptors) due to fluorine's electronegativity and hydrophobic interactions. This contrasts with Bay 60-6583, which uses a cyclopropylmethoxy-pyridinyl scaffold for adenosine A2B agonism .
Metabolic Stability :
  • The fluorine atom in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-nitrophenylmethoxy in ), which may undergo nitro-reduction or CYP450-mediated degradation.
Toxicity Considerations :
  • Nitro groups (e.g., in ) are associated with genotoxicity risks via nitroso intermediate formation, whereas the target compound's fluorine substitution avoids this liability .

Q & A

Q. Methodology :

  • Multi-step synthesis : Utilize coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under inert conditions (DCM, 0–5°C) to minimize side reactions .
  • Purification : Employ column chromatography with hexane:ethyl acetate gradients (e.g., 9:3 v/v) to isolate intermediates. Monitor reaction progress via TLC .
  • Yield optimization : Adjust stoichiometry (e.g., 1.1–1.5 equivalents of nucleophiles) and reaction time (12–24 hrs) to enhance efficiency .

Table 1 : Synthetic Optimization Parameters

StepReagent RatioSolventTemp (°C)Yield (%)
11:1.2DCM25–3065–70
21:1.5ACN0–550–55

Which analytical techniques are critical for confirming structural integrity and purity?

Q. Methodology :

  • NMR spectroscopy : Assign stereochemistry using ¹H NMR (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
  • FTIR : Confirm functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .

Table 2 : Representative NMR Data for Analogous Compounds

Proton Environmentδ (ppm)Multiplicity
Cyclopentyl CH₂1.8–2.2Multiplet
Aromatic H (ortho-F)7.1–7.3Doublet

How can researchers investigate the structure-activity relationship (SAR) of this compound?

Q. Methodology :

  • Molecular docking : Use software like AutoDock to predict binding affinity to targets (e.g., GPCRs or kinases). Focus on fluorophenyl and cyclopentyl motifs for steric/electronic effects .
  • In vitro assays : Test derivatives in receptor-binding assays (e.g., cAMP modulation for EP4 or β₂-adrenoceptors) .

Table 3 : SAR of Key Substituents

SubstituentTarget Affinity (IC₅₀, nM)Notes
2-Fluorophenyl120 ± 15Enhanced lipophilicity
Cyclopentylamino85 ± 10Improved steric fit

What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Q. Methodology :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based cAMP assays .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may explain in vivo efficacy discrepancies .
  • Dose-response analysis : Adjust pharmacokinetic parameters (e.g., bioavailability) using rodent models .

What in vitro models are appropriate for evaluating efficacy and mechanism of action?

Q. Methodology :

  • Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., EP4) to measure cAMP production via ELISA .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Table 4 : In Vitro Efficacy Parameters

ModelEC₅₀ (nM)Max Response (%)
HEK-293 (EP4)90 ± 1285
Airway smooth muscle150 ± 2070

How can metabolic pathways be elucidated, and what techniques identify metabolites?

Q. Methodology :

  • Liver microsomes : Incubate with NADPH to simulate Phase I metabolism. Quench reactions with acetonitrile and analyze via LC-QTOF-MS .
  • Metabolite identification : Look for hydroxylation (+16 m/z) or glucuronidation (+176 m/z) products .

What are the best practices for handling and storing this compound?

Q. Methodology :

  • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Handling : Use glove boxes for air-sensitive steps (e.g., TBTU-mediated couplings) .

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